molecular formula C21H23Cl2N3O B564242 Alpidem-d14 CAS No. 1189962-23-9

Alpidem-d14

Cat. No.: B564242
CAS No.: 1189962-23-9
M. Wt: 418.42
InChI Key: JRTIDHTUMYMPRU-UZMWREIHSA-N
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Description

Alpidem-d14 is a labeled form of alpidem, a compound known for its anxiolytic properties. It is a peripheral benzodiazepine GABAA receptor ligand, which means it interacts with specific receptors in the brain to exert its effects. The molecular formula of this compound is C21H9D14Cl2N3O, and it has a molecular weight of 418.42 .

Preparation Methods

The synthesis of Alpidem-d14 involves the incorporation of deuterium atoms into the alpidem molecule. While specific synthetic routes for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. Industrial production methods would likely involve large-scale deuteration processes, ensuring the consistent incorporation of deuterium atoms .

Chemical Reactions Analysis

Alpidem-d14, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpidem-d14 is primarily used in scientific research due to its labeled nature, which allows for precise tracking and analysis in various studies. Its applications include:

Mechanism of Action

Alpidem-d14 exerts its effects by binding to the peripheral benzodiazepine GABAA receptors. This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic and anticonvulsant effects. The interaction with these receptors modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Alpidem-d14 is similar to other compounds in the Z-drug class, such as zolpidem, zaleplon, and eszopiclone. These compounds also interact with GABAA receptors but have varying affinities and efficacies. Alpidem is unique due to its higher affinity for peripheral benzodiazepine receptors compared to central ones, which may contribute to its distinct pharmacological profile .

Similar Compounds

This compound’s unique labeling with deuterium makes it particularly valuable in research settings, providing insights that are not easily obtainable with non-labeled compounds.

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIDHTUMYMPRU-UZMWREIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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